molecular formula C21H27N3O4S B2653016 2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide CAS No. 897621-57-7

2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

Cat. No.: B2653016
CAS No.: 897621-57-7
M. Wt: 417.52
InChI Key: CWHKAJITJGSWSJ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic acetamide derivative intended for research purposes. This compound features a molecular architecture that combines phenoxy, acetamide, phenylpiperazine, and sulfonyl groups, a structure associated with diverse biological activity in pharmacological research. Compounds containing both acetamide and phenylpiperazine substructures have been investigated for various central nervous system (CNS) applications. For instance, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated significant anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock (MES) test . Furthermore, acetamide-piperazine hybrids have shown potential in other therapeutic areas. A separate study on an N-[2-(4-benzoyl-1-piperazinyl)phenyl] acetamide derivative found it to be a strong inhibitor of osteoclastogenesis, suggesting research value for bone resorption diseases like osteoporosis . The presence of the sulfonyl group in this particular compound may influence its solubility, metabolic stability, and binding affinity to specific biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary experiments to characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-18-7-9-20(10-8-18)28-17-21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKAJITJGSWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-4-phenylpiperazine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperazine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues and their differentiating features:

Compound Name / ID Key Structural Features Biological/Physicochemical Implications Reference
Target Compound : 2-(4-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide 4-Methylphenoxy, sulfonylethyl, 4-phenylpiperazine Potential CNS activity due to phenylpiperazine; sulfonyl enhances solubility/stability.
FL-no: 16.133 (2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide) Pyrazole and thiophenemethyl substituents Cooling sensation (TRPM8 activation); flavoring agent application.
2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide 4-Methoxyphenyl, piperidine sulfonyl Reduced basicity vs. piperazine; methoxy increases lipophilicity.
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide 3-Methylphenoxy, 4-chlorophenyl, methylpiperazine Chlorine enhances metabolic stability; altered receptor selectivity due to substitution positions.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, tosyl (p-toluenesulfonyl) group Fluorine improves bioavailability; tosyl group may influence membrane permeability.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenylpiperazine, benzothiazole Benzothiazole moiety suggests antimicrobial/anticancer potential; methoxy modulates electron density.

Critical Analysis of Structural and Functional Differences

Heterocyclic Moieties
  • Piperazine vs.
  • Phenylpiperazine vs. Methoxyphenylpiperazine : The phenyl group in the target compound may favor interactions with aromatic residues in receptors, while methoxy groups (as in ) alter electronic properties and binding affinity .
Substituent Effects
  • Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents () improve metabolic stability by resisting oxidative degradation but may reduce solubility .
  • Sulfonyl Variations : Tosyl groups () vs. phenylpiperazine sulfonyl (target) influence steric bulk and electronic effects, affecting target engagement .

Biological Activity

2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic compound that belongs to the arylpiperazine class, known for its diverse biological activities, particularly in neuropharmacology. The compound's structure includes a phenoxy group, a piperazine moiety, and an acetamide functional group, which contribute to its potential pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C29H33N5O2
  • Molecular Weight : Approximately 477.6 g/mol

The unique combination of functional groups in this compound suggests interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and anxiety disorders.

Neurotransmitter Interaction

Preliminary studies indicate that compounds with piperazine rings often exhibit significant activity at serotonin (5-HT) and dopamine (D2) receptors. This interaction may position This compound as a candidate for treating psychiatric disorders such as depression and anxiety.

Table 1: Potential Biological Targets of the Compound

Target ReceptorTypePotential Effect
5-HT ReceptorsSerotoninMood enhancement, anxiolytic
D2 ReceptorsDopamineAntipsychotic effects
EnzymesVariousModulation of neurotransmitter metabolism

The sulfonamide group in the compound may enhance its pharmacokinetic properties, potentially improving bioavailability and efficacy. Interaction studies focusing on receptor binding assays are essential to elucidate the mechanism of action. Initial findings suggest that it may modulate neurotransmitter release and receptor sensitivity.

Study 1: Receptor Binding Affinity

A study conducted on similar arylpiperazine derivatives demonstrated significant binding affinity to serotonin receptors, suggesting that This compound may exhibit similar properties. The binding affinity was measured using radiolabeled ligands in competitive binding assays.

Study 2: Behavioral Assessment in Animal Models

In behavioral models assessing anxiety and depression, compounds structurally related to This compound showed promising results in reducing anxiety-like behaviors in rodents. These findings underscore the potential therapeutic applications of the compound in managing mood disorders.

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